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Abstract

Redafamdastat (also known as JZP-150 and PF-04457845) is a potent, selective, and
irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed initially by
Pfizer and later by Jazz Pharmaceuticals, Redafamdastat reached Phase 2 clinical trials for
the treatment of post-traumatic stress disorder (PTSD), pain, and alcoholism. The primary
mechanism of action of Redafamdastat is the inhibition of FAAH, which leads to an increase in
the endogenous levels of fatty acid amides, most notably the endocannabinoid anandamide
(AEA). This enhancement of endocannabinoid signaling was hypothesized to produce
therapeutic benefits, including analgesic, anxiolytic, and anti-inflammatory effects, without the
undesirable side effects associated with direct cannabinoid receptor agonists. Despite
promising preclinical data and favorable pharmacokinetics in early clinical trials, the
development of Redafamdastat was discontinued in December 2023 after a Phase 2 trial for
PTSD failed to meet its primary and key secondary endpoints. This guide provides a
comprehensive overview of the pharmacology of Redafamdastat, including its mechanism of
action, pharmacokinetics, pharmacodynamics, preclinical efficacy, and clinical trial outcomes.

Mechanism of Action

Redafamdastat is a covalent, irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1]
FAAH is a serine hydrolase responsible for the degradation of a class of bioactive lipids known
as fatty acid amides (FAAs).[2] The most well-characterized substrate of FAAH is anandamide
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(AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily
CB1 and CB2.[2]

By inhibiting FAAH, Redafamdastat prevents the breakdown of AEA and other FAAs, leading
to their accumulation and an enhancement of "endocannabinoid tone".[3] This amplified
signaling through cannabinoid and other receptors is believed to be the basis for the
therapeutic effects of Redafamdastat.

The inhibition of FAAH by Redafamdastat is highly potent and selective. It acts by
carbamylating the active-site serine nucleophile of the enzyme.[1]

Signaling Pathway of FAAH Inhibition by Redafamdastat
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Quantitative Pharmacology
Table 1: In Vitro Potency of Redafamdastat
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Parameter Species Value Reference(s)
IC50 Human FAAH 7.2nM [4][5][6]

Rat FAAH 7.4 nM [7]

kinact/Ki Human FAAH 40,300 M-1s-1 [1]

Table 2: Pharmacokinetics of Redafamdastat in Healthy

. Multiple Dose (0.5 -
Single Dose (0.1 - .
Parameter 8 mg once daily for Reference(s)

40 m
9) 14 days)

] Not explicitly stated,
Tmax (median) 0.5-1.2 hours o ) [2]
but absorption is rapid

Supraproportional
] ) exposure from 0.1 to ]
Dose Proportionality ] Dose proportional [2]
10 mg; Proportional

from 10 to 40 mg

Steady-State N/A Achieved by Day 7 [2]

Urinary Excretion < 0.1% of the dose Not explicitly stated [2]
No effect on o

Food Effect Not explicitly stated [2]

pharmacokinetics

Table 3: Pharmacodynamics of Redafamdastat in
Healthy Volunteers (Single and Multiple Doses)
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Multiple Dose
Parameter Single Dose (once daily for 14 Reference(s)
days)

o >97% inhibition at all
>97% inhibition at

FAAH1 Inhibition doses (0.5,1,4,and 8 [2]
doses =2 0.3 mg )
mg

Maximal inhibition

Duration of FAAH1 o maintained for at least
o Not explicitly stated [2]
Inhibition 1 week after the last
dose
Fatty Acid Amide 3.5- to 10-fold Maintained at a 2]
Concentrations increase plateau

Preclinical Studies
Inflammatory Pain Model

Redafamdastat demonstrated significant analgesic effects in a rat model of inflammatory pain
induced by Complete Freund's Adjuvant (CFA).[6]

The following is a generalized protocol based on the available literature for assessing the
efficacy of Redafamdastat in the CFA model.
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Pain Induction

Intraplantar injection of
Complete Freund's Adjuvant (CFA)
into the rat's hind paw.

'

Development of localized inflammation,
paw swelling, and hyperalgesia
over several days.

A\ ' J

Treatment an'd Assessment

Oral administration of Redafamdastat
or vehicle.

Assessment of mechanical allodynia

using von Frey filaments to measure
paw withdrawal threshold (PWT).

Comparison of PWT between
Redafamdastat-treated and
vehicle-treated groups.

Click to download full resolution via product page

Workflow for CFA Inflammatory Pain Model
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Species Model Endpoint Key Findings Reference(s)
- Minimum
effective dose of
0.1 mg/kg (p.o.)-
Complete ]
) Efficacy at 0.1
Freund's Mechanical
) ) mg/kg was
Adjuvant (CFA) Allodynia (Paw
Rat ) ] comparable to 10  [1][6]
induced Withdrawal
) mg/kg naproxen-
inflammatory Threshold) )
) A single 1 mg/kg
pain

oral dose
showed efficacy

for 24 hours

Preclinical Safety

In non-clinical toxicology and safety pharmacology studies, the main potential target organs

identified for Redafamdastat were the male genital tract, liver, and central nervous system.[4]

The no-observed-adverse-effect level (NOAEL) in the most sensitive species (dog) was
associated with an AUC(0,24 h) of 6290 ng-h/mL and a Cmax of 482 ng/mL.[4] Importantly, at a
dose of 10 mg/kg in mice, Redafamdastat did not elicit effects on motility, catalepsy, or body

temperature, which are classic side effects of direct CB1 receptor agonists.[1]

Clinical Trials

Redafamdastat (as JZP-150) was evaluated in a Phase 2, multicenter, double-blind, placebo-

controlled, randomized study for the treatment of adults with Post-Traumatic Stress Disorder

(PTSD) (NCT05178316).[3][S]

Phase 2 PTSD Trial (NCT05178316) Design
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282 Adults (18-70 years)
with PTSD (DSM-5 criteria)

Randomization

12-week Double-blind Treatment

Redafamdastat 0.3 mg
(once daily)

Redafamdastat 4 mg | _
(once daily)
Primary Endpoint:

Change from baseline to Week 12 in
CAPS-5 Total Score

Placebo
(once dalily)

Key Secondary Endpoints:
- Change in CGI-S Score
- Change in PGI-S Score

Click to download full resolution via product page

Phase 2 PTSD Clinical Trial Design

Table 5: Phase 2 PTSD Clinical Trial (NCT05178316) Top-
Line Results
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Endpoint Outcome Reference(s)
Primary Endpoint: Change Not Met: No statistically

from baseline to Week 12 in significant difference between 8]
Clinician-Administered PTSD either Redafamdastat dose

Scale (CAPS-5) Total Score and placebo.

Key Secondary Endpoint:

Change from baseline to Week

) o Not Met [8]
12 in Clinical Global
Impression of Severity (CGI-S)
Key Secondary Endpoint:
Change from baseline to Week
Not Met [8]

12 in Patient Global
Impression of Severity (PGI-S)

No new safety signals were
observed. The most common
treatment-emergent adverse

Safety events were headache, [8]
nausea, and urinary tract
infection, which also occurred

in the placebo group.

Conclusion

Redafamdastat is a well-characterized, potent, and selective irreversible inhibitor of FAAH. Its
mechanism of action, centered on the enhancement of endocannabinoid signaling, showed
considerable promise in preclinical models of pain and was supported by favorable
pharmacokinetic and pharmacodynamic profiles in early human studies. However, the failure to
demonstrate efficacy in a Phase 2 trial for PTSD led to the discontinuation of its clinical
development. The data and experimental insights gathered from the investigation of
Redafamdastat remain valuable for the broader field of endocannabinoid system modulation
and may inform the development of future therapeutics targeting this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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